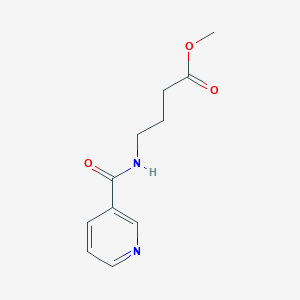
4-(3-Pyridinylcarbonylamino)butyric acid methyl ester
Cat. No. B8518871
M. Wt: 222.24 g/mol
InChI Key: OEVPVXOXEYACJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08846721B2
Procedure details


To a solution of 4[(pyridine-3-carbonyl)-amino]-butyric acid methyl ester (0.8 g, 3.5 mmol), in THF (14 mL) was added LiOH (0.75 g, 17.9 mmol), dissolved in water (6 mL). The mixture was allowed to stir at room temperature (25° C.) overnight. 50% starting material remains as such. Then reaction mixture heated at (45° C.). The reaction did not progress. The reaction mixture was worked up with chloroform to recover the starting material. The aqueous layer was diluted with water, acidified with 1.5N HCl till (pH=2-3), extracted with ethyl acetate (150 mL) and dried over sodium sulphate, concentrated to obtain yellow colour solid (0.6 g, 80%).
Quantity
0.8 g
Type
reactant
Reaction Step One





Name
Yield
80%
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=[O:16])[CH2:4][CH2:5][CH2:6][NH:7][C:8]([C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1)=[O:9].[Li+].[OH-].C(Cl)(Cl)Cl>C1COCC1.O>[N:12]1[CH:13]=[CH:14][CH:15]=[C:10]([C:8]([NH:7][CH2:6][CH2:5][CH2:4][C:3]([OH:16])=[O:2])=[O:9])[CH:11]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CCCNC(=O)C=1C=NC=CC1)=O
|
|
Name
|
|
|
Quantity
|
0.75 g
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].[OH-]
|
|
Name
|
|
|
Quantity
|
14 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at room temperature (25° C.) overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated at (45° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to recover the starting material
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The aqueous layer was diluted with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (150 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)C(=O)NCCCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.6 g | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
